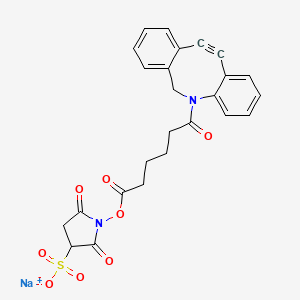
デルパゾリド
説明
科学的研究の応用
Delpazolid has a wide range of scientific research applications, including:
作用機序
デルパゾリドは、細菌のタンパク質合成を阻害することによってその効果を発揮します。 これは、50Sリボソームサブユニットに結合して、開始複合体の形成とペプチド鎖の伸長を阻害します . これにより、細菌の増殖が阻害され、最終的に細菌細胞が死滅します . デルパゾリドの分子標的には、タンパク質合成に不可欠なリボソームのペプチジル転移酵素中心が含まれます .
類似の化合物との比較
デルパゾリドは、リネゾリド、スンテゾリド、テジゾリドなどの他のオキサゾリジノンと比較されています . これらの化合物はすべて類似の作用機序を共有していますが、デルパゾリドにはいくつかのユニークな特徴があります。
骨髄抑制の軽減: デルパゾリドは、リネゾリドと比較して骨髄抑制を引き起こすことが少ないことが示されており、長期使用のためのより安全な選択肢となっています.
活性向上: デルパゾリドは、多剤耐性結核菌などの特定の細菌株に対してより強い阻害効果を示します.
改善された薬物動態: デルパゾリドは、より高いバイオアベイラビリティとより低いタンパク質結合を特徴とする、より優れた薬物動態プロファイルを有しています.
類似の化合物には次のようなものがあります。
リネゾリド: さまざまなグラム陽性菌感染症の治療に使用される、最初のオキサゾリジノン系抗生物質.
スンテゾリド: 結核菌に対して改善された活性を有するオキサゾリジノン.
テジゾリド: 効力が向上し、副作用が軽減された、第二世代のオキサゾリジノン.
生化学分析
Biochemical Properties
Delpazolid acts by inhibiting protein synthesis, a mechanism similar to other oxazolidinones . This inhibition of protein synthesis is intended to kill bacteria, but it can also impair mitochondria inside eukaryotic cells . In vitro studies have shown that Delpazolid has similar or better activity compared to Linezolid against most Gram-positive bacteria and mycobacteria .
Cellular Effects
Delpazolid has been shown to have inhibitory effects on mitochondrial protein synthesis in human cells, similar to those of linezolid . It can improve the minimum bactericidal concentration of Mycobacterium tuberculosis H37Rv and significantly reduce resistance rates, especially of multi-drug-resistant tuberculosis (MDR-TB) isolates .
Molecular Mechanism
The underlying antibacterial mechanism of Delpazolid is similar to that of oxazolidinone in that it inhibits bacterial protein synthesis, which kills or inhibits the growth of bacteria . Protein synthesis also occurs in the mitochondria of eukaryotes, although mitochondria use independent protein-synthesis machinery that differs from that of bacteria .
Temporal Effects in Laboratory Settings
Delpazolid has been evaluated in a phase 1 clinical trial, which revealed that it does not cause adverse events such as myelosuppression even after three weeks of repeated dosing . The safety, tolerability, and pharmacokinetics of Delpazolid have been evaluated, and interim efficacy and safety results, particularly those from a clinical phase 2a early bactericidal activity trial including patients with drug-susceptible tuberculosis, were reported .
Dosage Effects in Animal Models
In animal studies of systemic infection, soft tissue infection, lung infection, and thigh infection models in mice, Delpazolid showed greater efficacy than Linezolid . The safety, tolerability, and pharmacokinetics of Delpazolid have been evaluated in a phase 1 clinical trial .
準備方法
デルパゾリドは、オキサゾリジノン環の形成と環状アミドラゾン部分の組み込みを含む一連の化学反応によって合成されます . 合成経路は通常、次の手順が含まれます。
- 環化反応によるオキサゾリジノンコアの形成。
- 求核置換反応による環状アミドラゾン基の導入。
- 最終生成物を得るための精製および結晶化 .
デルパゾリドの工業生産方法は、これらの合成経路を最適化して、高収率と高純度を保証します。 これには、温度、圧力、pHなどの反応条件を制御し、クロマトグラフィーなどの高度な精製技術を使用することが含まれます .
化学反応の分析
デルパゾリドは、次のようなさまざまな化学反応を起こします。
酸化: デルパゾリドは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元されて、還元された誘導体を形成することができ、これらは異なる生物活性を有する可能性があります。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります . これらの反応から形成される主な生成物は、一般的に改変された生物活性を有するデルパゾリドの誘導体です .
科学研究への応用
デルパゾリドは、次のような幅広い科学研究への応用があります。
類似化合物との比較
Delpazolid is compared with other oxazolidinones such as linezolid, sutezolid, and tedizolid . While all these compounds share a similar mechanism of action, delpazolid has several unique features:
Reduced Myelosuppression: Delpazolid has been shown to cause less myelosuppression compared to linezolid, making it a safer option for long-term use.
Enhanced Activity: Delpazolid exhibits greater inhibitory effects against certain bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.
Improved Pharmacokinetics: Delpazolid has a better pharmacokinetic profile, with higher bioavailability and lower protein binding.
Similar compounds include:
特性
IUPAC Name |
(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWQAFDTNAYPN-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219707-39-7 | |
| Record name | LCB01-0371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LCB01-0371 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DELPAZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)




